Cas no 2097945-70-3 (2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid)

2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid is a structurally complex heterocyclic compound featuring a fused furopyridine core with a butanoic acid side chain. This molecule is of interest in medicinal chemistry due to its potential as a versatile intermediate or scaffold for drug discovery. The presence of both nitrogen and oxygen heteroatoms within its rigid bicyclic framework enhances its ability to interact with biological targets, while the carboxylic acid group offers opportunities for further derivatization. Its stereochemistry and conformational constraints may contribute to selective binding properties, making it valuable for the development of pharmacologically active agents. The compound's synthetic accessibility and functional group compatibility further support its utility in organic and pharmaceutical research.
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid structure
2097945-70-3 structure
Product name:2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid
CAS No:2097945-70-3
MF:C11H19NO3
MW:213.273463487625
CID:5721713
PubChem ID:121202075

2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2097945-70-3
    • starbld0039493
    • F1907-5885
    • 2-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)butanoic acid
    • 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid
    • AKOS026710254
    • Furo[3,4-c]pyridine-5(3H)-acetic acid, α-ethylhexahydro-
    • Inchi: 1S/C11H19NO3/c1-2-10(11(13)14)12-4-3-8-6-15-7-9(8)5-12/h8-10H,2-7H2,1H3,(H,13,14)
    • InChI Key: WUSXNJWERZMZHI-UHFFFAOYSA-N
    • SMILES: O1CC2CCN(C(C(=O)O)CC)CC2C1

Computed Properties

  • Exact Mass: 213.13649347g/mol
  • Monoisotopic Mass: 213.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: No date available
  • Boiling Point: No date available
  • Flash Point: No date available
  • Vapor Pressure: No date available
  • pka: 2.52±0.10(Predicted)

2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid Security Information

2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-5885-1g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid
2097945-70-3 95%+
1g
$401.0 2023-09-07
TRC
H182921-500mg
2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic Acid
2097945-70-3
500mg
$ 365.00 2022-06-02
Life Chemicals
F1907-5885-0.25g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid
2097945-70-3 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5885-2.5g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid
2097945-70-3 95%+
2.5g
$802.0 2023-09-07
TRC
H182921-1g
2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic Acid
2097945-70-3
1g
$ 570.00 2022-06-02
Life Chemicals
F1907-5885-5g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid
2097945-70-3 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-5885-0.5g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid
2097945-70-3 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-5885-10g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid
2097945-70-3 95%+
10g
$1684.0 2023-09-07
TRC
H182921-100mg
2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic Acid
2097945-70-3
100mg
$ 95.00 2022-06-02

Additional information on 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid

2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic Acid (CAS 2097945-70-3): A Comprehensive Overview

2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid (CAS 2097945-70-3) is a novel heterocyclic compound that has garnered significant attention in the pharmaceutical and chemical research communities. This compound, characterized by its unique furo[3,4-c]pyridine core and butanoic acid side chain, presents a promising scaffold for drug discovery and development. Its structural complexity and potential biological activities make it a subject of interest for researchers exploring new therapeutic agents.

The hexahydrofuro[3,4-c]pyridine moiety in 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid is a key feature that distinguishes it from other heterocyclic compounds. This bicyclic structure combines the properties of both furan and pyridine rings, offering a versatile platform for chemical modifications. The presence of the butanoic acid group further enhances its potential as a building block for bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators.

Recent trends in drug discovery highlight the growing demand for novel heterocyclic compounds like 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid. Researchers are increasingly focusing on fused-ring systems due to their ability to mimic natural ligands and interact with biological targets. This compound aligns with the current emphasis on fragment-based drug design, where small molecular fragments are used to construct larger, more complex molecules with enhanced binding affinities.

The synthesis of 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve the efficiency of its production. These modern synthetic approaches address the increasing need for green chemistry solutions in pharmaceutical manufacturing.

From a pharmacological perspective, the furo[3,4-c]pyridine core of this compound shows potential for central nervous system (CNS) drug development. The ability of such structures to cross the blood-brain barrier makes them valuable candidates for treating neurological disorders. This aligns with current research priorities in addressing neurodegenerative diseases and mental health conditions, which remain significant unmet medical needs.

The physicochemical properties of 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid contribute to its drug-like characteristics. Its logP value, solubility profile, and molecular weight fall within ranges typically considered favorable for oral bioavailability. These attributes make it particularly interesting for medicinal chemistry applications where optimizing drug-like properties is crucial.

In the context of computational chemistry and AI-driven drug discovery, compounds like 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid are valuable for virtual screening and molecular docking studies. The unique three-dimensional shape of its fused ring system provides opportunities for exploring novel binding interactions with protein targets, a key focus in modern structure-based drug design.

The market for specialized heterocyclic compounds continues to expand, driven by the pharmaceutical industry's need for innovative building blocks. 2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid represents a niche but growing segment of this market, particularly for research institutions and companies focused on small molecule therapeutics. Its commercial availability supports the broader trend of outsourcing chemical research and collaborative drug discovery.

Quality control and characterization of 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure purity and confirm structural identity. These rigorous analytical protocols reflect the increasing standards in pharmaceutical ingredient quality.

Looking ahead, the potential applications of 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid may extend beyond pharmaceuticals. Its unique structure could find use in material science applications or as a ligand in catalysis. The versatility of such heterocyclic systems continues to inspire innovation across multiple scientific disciplines, making them valuable assets in both academic and industrial research settings.

For researchers interested in exploring furo[3,4-c]pyridine derivatives, 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid offers an excellent starting point. Its well-defined synthetic route and characterized properties provide a solid foundation for further chemical exploration. As the demand for novel heterocycles grows, compounds like this will likely play an increasingly important role in advancing chemical biology and drug discovery efforts worldwide.

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